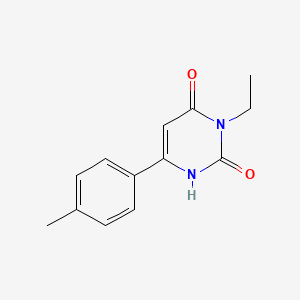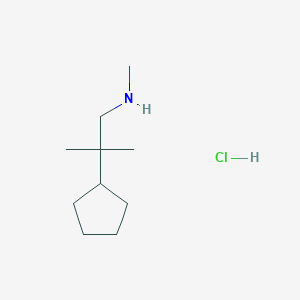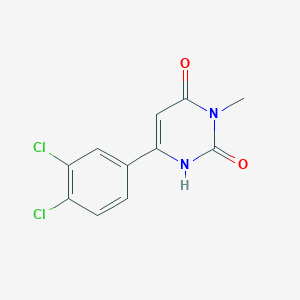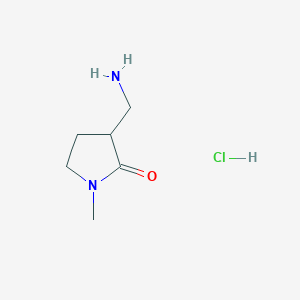
3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
“3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “3-Ethyl” and “6-(4-methylphenyl)” parts of the name suggest that there are ethyl and 4-methylphenyl groups attached to this ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be based on a pyrimidine ring, with ethyl and 4-methylphenyl groups attached at the 3rd and 6th positions, respectively .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles, for example, are known to exhibit tautomerism, which can influence their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Applications De Recherche Scientifique
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational spectra, and electronic properties of a compound closely related to 3-Ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied. The compound investigated is 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. The research involved both experimental and theoretical analyses, including FT-IR and FT-Raman spectroscopy, alongside Density Functional Theory (DFT) calculations. The study focused on the compound's vibrational wavenumbers, HOMO-LUMO energy gap, Natural Bond Orbital (NBO) analysis, molecular electrostatic potential mapping, and first hyperpolarizability. It was found that the compound has significant potential for nonlinear optical applications, as its first hyperpolarizability is substantially higher than that of urea. This research suggests that compounds in this class could be valuable for further studies in the field of nonlinear optics, given their promising electronic properties (E. S. Al-Abdullah et al., 2014).
Synthesis and Chemical Properties
Another study explored the synthesis and chemical properties of compounds related to this compound, focusing on N-substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones. The research detailed the reaction of these compounds with aliphatic carboxylic acid chlorides, leading to 4-O-acyl derivatives. These derivatives underwent O,C-migration of the acyl group under specific conditions, and their reactions with aliphatic and aromatic amines resulted in various enamino derivatives. This study contributes to understanding the chemical reactivity and potential synthetic utility of this class of compounds (D. B. Rubinov et al., 2008).
Antioxidant Activity Evaluation
In a different context, new derivatives of hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, which can be synthesized from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, were evaluated for their antioxidant properties. These compounds were initially prepared via the Biginelli reaction and were later assessed for their ability to scavenge free radicals, showing that those containing a thiourea moiety exhibited better antioxidant activity. This finding highlights the potential for compounds within this chemical family to be developed as antioxidants, which could have implications for therapeutic applications (L. Ismaili et al., 2008).
Mécanisme D'action
- Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom. In this case, the compound contains an alkyl group (ethyl) and a phenyl group (4-methylphenyl). The hydroxyl group (OH) may play a crucial role in its interaction with biological targets .
Target of Action
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXHDEAAUPLNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)


![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)


![7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484213.png)
![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)